molecular formula C17H18N4OS2 B2856246 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1428365-74-5

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide

Numéro de catalogue B2856246
Numéro CAS: 1428365-74-5
Poids moléculaire: 358.48
Clé InChI: GIUPNUKXPOIAET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide, also known as PTEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTEP is a small molecule drug that belongs to the class of protein-protein interaction inhibitors.

Applications De Recherche Scientifique

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to inhibit the interaction between the molecular chaperone Hsp90 and its co-chaperones, leading to the degradation of client proteins. This mechanism of action makes N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide a promising drug candidate for the treatment of cancer, as many cancer cells depend on Hsp90 for survival. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential drug candidate for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide involves the inhibition of the interaction between Hsp90 and its co-chaperones, leading to the degradation of client proteins. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell death. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to be a potent inhibitor of Hsp90, making it a promising drug candidate for the treatment of cancer.
Biochemical and Physiological Effects:
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease and Parkinson's disease, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has also been shown to have anti-inflammatory effects in animal models of colitis, making it a potential drug candidate for inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide as a drug candidate is its high potency and specificity for Hsp90 inhibition. This makes it a promising drug candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. This can be overcome by using appropriate formulation strategies or prodrug approaches.

Orientations Futures

There are several future directions for research on N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. One area of research is the optimization of the synthesis method to obtain higher yields and purity of the compound. Another area of research is the development of novel formulation strategies to improve the solubility and bioavailability of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide in other diseases such as inflammatory bowel disease and cardiovascular disease. Finally, the development of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide analogs with improved pharmacokinetic and pharmacodynamic properties is an area of active research.

Méthodes De Synthèse

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide involves a series of chemical reactions that start with the condensation of 2-amino-5-(4-bromophenyl)thiazole with 1H-pyrazole-1-carboxaldehyde to form the intermediate compound 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine. The intermediate is then reacted with 3-(phenylthio)propanoyl chloride to form N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been optimized to obtain high yields and purity, making it suitable for scientific research.

Propriétés

IUPAC Name

3-phenylsulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c22-16(8-12-23-15-5-2-1-3-6-15)18-10-7-14-13-24-17(20-14)21-11-4-9-19-21/h1-6,9,11,13H,7-8,10,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUPNUKXPOIAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.